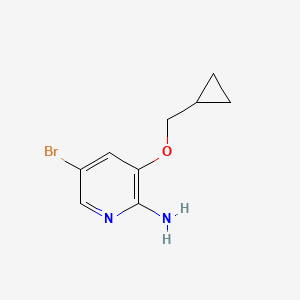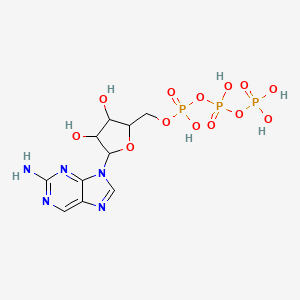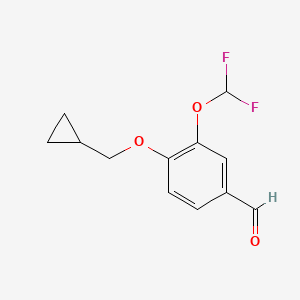
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is an organic compound with the molecular formula C11H10F2O3. This compound is characterized by the presence of a cyclopropylmethoxy group and a difluoromethoxy group attached to a benzaldehyde core. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde typically involves the reaction of 4-hydroxy-3-(difluoromethoxy)benzaldehyde with cyclopropylmethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions with suitable nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF.
Major Products Formed:
Oxidation: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzoic acid.
Reduction: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- 4-(Cyclopropylmethoxy)-2-methoxy-5-(trifluoromethoxy)benzaldehyde
- 2-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzaldehyde
Comparison: 4-(Cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde is unique due to the specific positioning of the cyclopropylmethoxy and difluoromethoxy groups on the benzaldehyde ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For example, the trifluoromethoxy analog may exhibit different reactivity and biological activity due to the presence of the trifluoromethoxy group.
Propriétés
Formule moléculaire |
C12H12F2O3 |
|---|---|
Poids moléculaire |
242.22 g/mol |
Nom IUPAC |
4-(cyclopropylmethoxy)-3-(difluoromethoxy)benzaldehyde |
InChI |
InChI=1S/C12H12F2O3/c13-12(14)17-11-5-9(6-15)3-4-10(11)16-7-8-1-2-8/h3-6,8,12H,1-2,7H2 |
Clé InChI |
GMUQKCKJXAMWGY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1COC2=C(C=C(C=C2)C=O)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


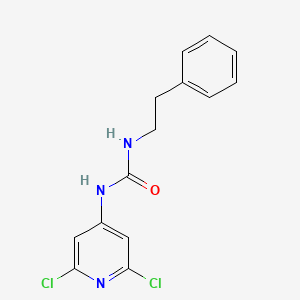
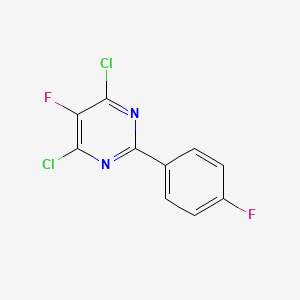
![[2-[4-(Trifluoromethyl)phenoxy]phenyl]methanamine](/img/structure/B15089545.png)
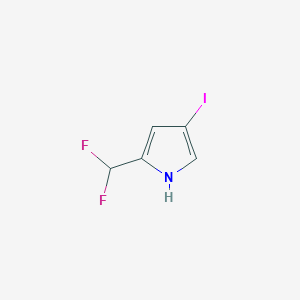
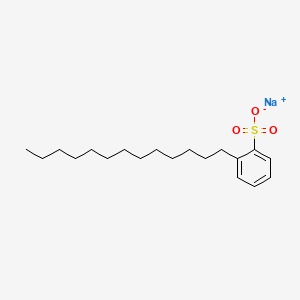
![(2,6-Dichloro-4-methylpyridin-3-yl)([(([(2,6-dichlorophenyl)methylene]amino)oxy)carbonyl]amino)methanone](/img/structure/B15089575.png)
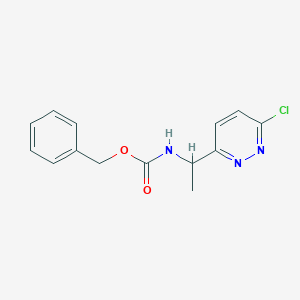
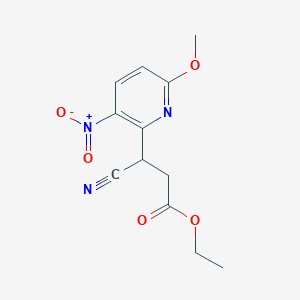
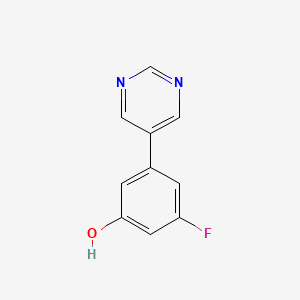
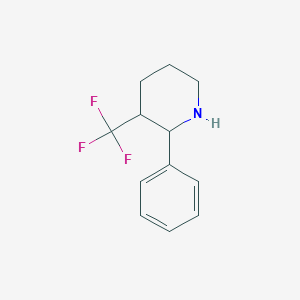
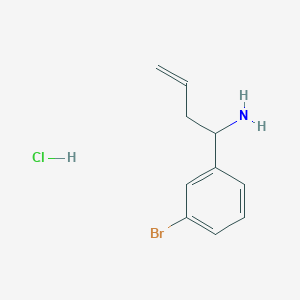
![[[5-[2,4-dioxo-5-[(E)-3-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]prop-1-enyl]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B15089599.png)
